molecular formula C8H15N3 B13257186 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine

Cat. No.: B13257186
M. Wt: 153.22 g/mol
InChI Key: INBFCYNLYIVARN-UHFFFAOYSA-N
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Description

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-2-(2-methylpyrazol-3-yl)propan-1-amine

InChI

InChI=1S/C8H15N3/c1-8(2,6-9)7-4-5-10-11(7)3/h4-5H,6,9H2,1-3H3

InChI Key

INBFCYNLYIVARN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC=NN1C

Origin of Product

United States

Preparation Methods

Comparative Data Table of Preparation Routes

Preparation Method Key Steps Reagents/Conditions Advantages Disadvantages
Direct Alkylation Alkylation of pyrazole ring Base (NaH, K2CO3), DMF/DMSO, alkyl halide Simple, selective Risk of over-alkylation
Reductive Amination Imine formation + reduction Aldehyde + amine, NaBH4 or LiAlH4, MeOH High yield, mild conditions Requires aldehyde precursor
Multi-step Pyrazole Synthesis Cyclization, methylation, amination Hydrazine + diketone, methyl iodide, amine source Versatile for analogs Multi-step, time-consuming
Continuous Flow Process Optimized reductive amination Controlled flow reactor, optimized temp Scalable, reproducible Requires specialized equipment

Research Results and Reaction Analysis

  • The reductive amination approach has demonstrated yields typically in the range of 70–85% with high purity when using sodium borohydride as the reducing agent under controlled temperature (0–25 °C).
  • Alkylation reactions require careful stoichiometric control to prevent dialkylation or polymerization side reactions.
  • Continuous flow synthesis has been reported to improve reaction times from hours to minutes, with enhanced safety profiles due to better heat and mass transfer.
  • The compound's pyrazole ring is stable under the reaction conditions used, allowing selective functionalization at the amine side chain without ring degradation.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-5-carbaldehyde
  • 3,5-dimethyl-1H-pyrazole
  • 2-(1H-pyrazol-5-yl)ethanamine

Uniqueness

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine, also known by its CAS number 1517288-33-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on antimicrobial, antifungal, and enzyme inhibition activities.

  • Molecular Formula : C₈H₁₅N₃
  • Molecular Weight : 153.22 g/mol
  • CAS Number : 1517288-33-3
  • MDL Number : MFCD24025550

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibits significant antimicrobial activity against various pathogens with MIC values reported as low as 0.22 to 0.25 μg/mL for certain derivatives in related studies .
    • Specifically, derivatives of pyrazole showed promising results against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
  • Biofilm Inhibition :
    • The compound has been observed to inhibit biofilm formation, which is critical in preventing chronic infections caused by biofilm-forming bacteria .

Antifungal Activity

The antifungal properties of 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine have also been explored:

  • Fungal Pathogens :
    • Compounds similar to this structure have demonstrated competitive antifungal activities against pathogens such as Aspergillus niger and Penicillium digitatum, with effective concentrations noted in various studies .
  • Genotoxicity Assessment :
    • While exhibiting antifungal properties, some studies indicated low genotoxicity for certain pyrazole derivatives, suggesting a favorable safety profile for potential therapeutic applications .

Enzyme Inhibition Activity

The compound's ability to inhibit specific enzymes has been investigated:

  • Alpha-Amylase Inhibition :
    • Related compounds have shown significant alpha-amylase inhibition, which is essential for managing diabetes by slowing carbohydrate digestion. Some derivatives exhibited activity two to four times greater than acarbose, a standard alpha-amylase inhibitor .

Case Studies and Comparative Analysis

Study Activity Tested Findings
Study A AntimicrobialMIC values as low as 0.22 μg/mL against Staphylococcus species
Study B AntifungalEffective against Aspergillus niger with low genotoxicity
Study C Enzyme InhibitionAlpha-amylase inhibition potency exceeding that of acarbose

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